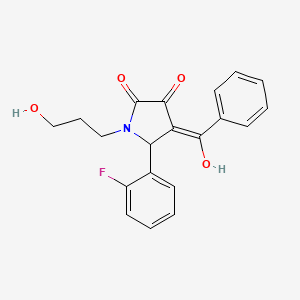![molecular formula C16H11BrN4S B5402710 3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5402710.png)
3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole, is part of a broader class of chemicals that include various heterocyclic systems with bridgehead nitrogen atoms and other functional groups. These compounds are synthesized for various purposes, including their potential bioactivity. Research has been focused on synthesizing these compounds and evaluating their chemical and physical properties, as well as their biological activities in some cases.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and cyclization processes under specific conditions. For example, the synthesis of 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole derivatives has been achieved through reactions involving mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide or via a one-pot synthesis from isatin-β-thiosemicarbazide. These methods showcase the versatility and complexity of synthesizing such heterocyclic compounds (Kim & Zhuravlyova, 2010).
Molecular Structure Analysis
The molecular structure of such compounds has been analyzed using various spectroscopic techniques, including IR, UV, NMR, and mass spectrometry. These analyses provide detailed insights into the molecular framework and substitution patterns of the synthesized compounds, facilitating a deeper understanding of their chemical behavior and potential interactions.
Chemical Reactions and Properties
Chemical reactions involving these compounds can include halocyclization, where halogenation leads to the formation of cyclic structures with halogen atoms incorporated into the molecule. Such reactions not only expand the chemical diversity of these compounds but also potentially modify their physical and chemical properties, making them suitable for various applications (Rybakova, Kim, & Sharutin, 2016).
Wirkmechanismus
Target of Action
The primary target of 3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This selective binding is a unique characteristic of this compound, differentiating it from other iron chelators like VLX600 .
Biochemical Pathways
The compound’s interaction with iron ions affects the iron homeostasis within the cell. By binding to ferrous ions, it can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation . This highlights the potential of iron ion depletion as a therapeutic strategy for the treatment of cancers .
Pharmacokinetics
This is very important for passage through the cell wall , potentially enhancing the bioavailability of the compound.
Result of Action
The compound has shown strong antiproliferative activity in vitro against various cancer cells . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the addition of Fe2+ has been shown to abolish the cytotoxicity of the compound This suggests that the presence of certain ions in the environment can impact the compound’s action
Zukünftige Richtungen
The future directions in the research of these compounds involve the synthesis of new derivatives and further investigation of their biological activities . The incorporation of different groups into these systems, leading to a series of structurally novel compounds as possible drug candidates, would be of synthetic importance for current medicinal chemistry needs .
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4S/c17-11-7-5-10(6-8-11)9-22-16-19-15-14(20-21-16)12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNQORMEBIHFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,5S*)-1-cyclopentyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5402629.png)
![2-(2-chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5402635.png)
![4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)

![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
![7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402662.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5402678.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5402682.png)
![8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5402693.png)
![3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5402700.png)
![1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5402716.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5402725.png)
![benzyl N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glycinate](/img/structure/B5402728.png)